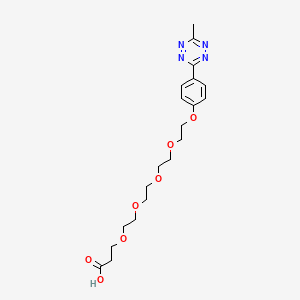

Methyltetrazine-PEG4-Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyltetrazine-PEG4-Acid (MTP4A) is a novel and versatile linker molecule developed in recent years for use in bioconjugation. It has been used in a variety of applications, including the synthesis of biopolymers, the development of novel drug delivery systems, and the immobilization of enzymes. This molecule has a wide range of potential applications due to its unique properties and its ability to form covalent bonds with a variety of organic molecules.

Applications De Recherche Scientifique

Bioengineering and Biomedical Applications

Methyltetrazine-PEG4-Acid is utilized in the design of bioengineering materials, particularly in the formation of dynamically tunable hydrogels for cell culture and differentiation. For example, poly(ethylene glycol)-based hydrogels incorporating methyltetrazine have been used for the culture and differentiation of human-induced pluripotent stem cells, demonstrating the material's adaptability and crucial role in stem cell research (Arkenberg et al., 2020).

Drug Delivery and Biocompatibility

This compound plays a significant role in enhancing the biocompatibility of drug delivery systems. For instance, Fe3O4 magnetic nanoparticles functionalized with methyltetrazine-PEG4 showed promising results in drug delivery, highlighting their ability to complex with drugs for controlled release while also ensuring biocompatibility in biological environments (Tudisco et al., 2013).

Surface Engineering and Immunoassays

The chemical properties of this compound contribute to advancements in surface engineering. Surface modifications using poly(methylmethacrylate) with Methyltetrazine-PEG4 significantly impact fluorescence immunoassays, optimizing antibody clustering and enhancing specific signal detection while minimizing nonspecific signals, showcasing the compound's potential in improving diagnostic assays (Akers et al., 2017).

Cell Surface Modification and Imaging

This compound derivatives have been successfully utilized in cell membrane modification, enabling the attachment of various biomolecules and enhancing cellular functionalities. For example, clickable Methyltetrazine-Indocarbocyanine lipids have been used for efficient modification of cell membranes, which holds significant promise for imaging and drug delivery applications in engineered cells (Gaikwad et al., 2019).

Mécanisme D'action

Target of Action

Methyltetrazine-PEG4-Acid is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase . The primary targets of this compound are proteins with primary amine groups . The compound can also recognize and bind thiol groups on target molecules .

Mode of Action

The terminal carboxylic acid (CO2H) of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction enables the compound to bind to its target proteins. The methyltetrazine moiety of the compound can undergo fast click chemistry with trans-cyclooctene (TCO), enhancing the stability of the tetrazine moiety .

Biochemical Pathways

this compound plays a crucial role in activity-based protein profiling (ABPP), a technique used for the identification and visualization of enzyme activities within complex biological systems . The compound is incorporated into a dipeptide fluoromethylketone cysteine protease inhibitor, which can react with only the active form of proteases, yielding a covalent and irreversible enzyme-inhibitor adduct . The tetrazine allows visualization of the captured cathepsin activity by means of inverse electron demand Diels Alder ligation in cell lysates and live cells .

Pharmacokinetics

The compound’s water solubility is enhanced by a hydrophilic polyethylene glycol (peg) spacer arm , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of this compound’s action is the formation of a stable amide bond with its target proteins . This enables the visualization of enzyme activities in situ, providing a powerful tool for studying enzyme functions in complex biological systems .

Action Environment

The PEG4 component in this compound provides it with hydrophilicity, making it highly soluble in aquatic environments and conducive to binding with biomolecules . This suggests that the compound’s action, efficacy, and stability could be influenced by the hydration level of its environment.

Analyse Biochimique

Biochemical Properties

Methyltetrazine-PEG4-Acid plays a significant role in biochemical reactions. It is introduced into a dipeptide fluoromethylketone cysteine protease inhibitor, which allows for the visualization of the captured cathepsin activity by means of inverse electron demand Diels Alder ligation in cell lysates and live cells . This demonstrates that tetrazines can be used as live cell compatible, minimal bioorthogonal tags in activity-based protein profiling .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It is used for imaging enzyme activities in situ, which allows for the identification and visualization of enzyme activities within complex biological systems . It should be noted that both this compound and its parent inhibitor showed some toxicity after 24 hours .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes. It reacts with only the active form of proteases, yielding a covalent and irreversible enzyme-inhibitor adduct . This allows the distinction between active and inactive enzyme species .

Temporal Effects in Laboratory Settings

It is known that this compound undergoes hydrolysis in aqueous media at a much slower rate compared to other compounds, allowing for more efficient labeling of biomolecules in aqueous media .

Metabolic Pathways

It is known that it is used in the synthesis of PROTACs , which are designed to degrade specific proteins within cells.

Subcellular Localization

Given its role in activity-based protein profiling, it is likely that it interacts with enzymes in various cellular compartments .

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O7/c1-16-21-23-20(24-22-16)17-2-4-18(5-3-17)31-15-14-30-13-12-29-11-10-28-9-8-27-7-6-19(25)26/h2-5H,6-15H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFGOJBYDNENPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2488630.png)

![N-(2,5-dimethylphenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2488634.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2488635.png)

![11-(3,4-Dimethoxyphenyl)-6-hydroxy-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2488640.png)

![N-benzyl-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2488644.png)

![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2488646.png)